4-Hydrazino-2,6-dimethylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-3-6(10-7)9-5(2)8-4/h3H,7H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAYIAWJHRUOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353015 | |

| Record name | 4-hydrazino-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14331-56-7 | |

| Record name | 4-hydrazino-2,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydrazino-2,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydrazino-2,6-dimethylpyrimidine: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Hydrazino-2,6-dimethylpyrimidine. The information is intended to support research and development efforts in medicinal chemistry and related scientific fields.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a hydrazino group at the 4-position and two methyl groups at the 2- and 6-positions.

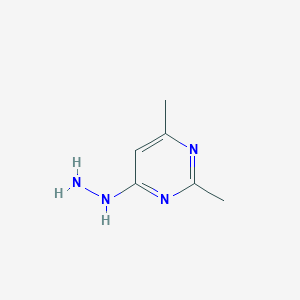

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14331-56-7 | [1][2] |

| Molecular Formula | C₆H₁₀N₄ | [1][2] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Melting Point | 182-184 °C | [2] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 63.8 Ų | [1] |

| Canonical SMILES | CC1=CC(=NC(=N1)C)NN | [1] |

| InChI Key | HVAYIAWJHRUOBC-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of a halogen atom on the pyrimidine ring with hydrazine hydrate. The precursor, 4-chloro-2,6-dimethylpyrimidine, is a common starting material for this reaction.

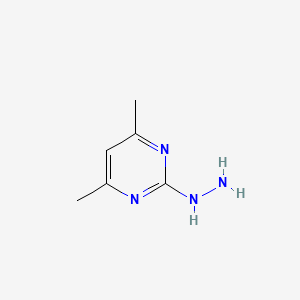

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol (General Procedure):

-

Materials:

-

4-chloro-2,6-dimethylpyrimidine

-

Hydrazine hydrate (80% or higher)

-

Ethanol (or other suitable solvent)

-

-

Procedure:

-

Dissolve 4-chloro-2,6-dimethylpyrimidine in a suitable solvent such as ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add an excess of hydrazine hydrate to the solution. The molar ratio of hydrazine hydrate to the starting pyrimidine is typically between 1.5:1 and 2:1 to ensure complete reaction.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.

-

Spectral Data (Predicted and from Isomer)

Table 2: Spectral Data for Hydrazino-dimethylpyrimidine Isomers

| Data Type | 2-Hydrazino-4,6-dimethylpyrimidine | This compound (Predicted) | Reference |

| ¹H NMR | Spectral data available. | Key signals would include a singlet for the pyrimidine proton, singlets for the two methyl groups, and signals for the hydrazino protons. | [3] |

| ¹³C NMR | Spectral data available. | Distinct signals for the two methyl carbons, the three pyrimidine ring carbons, with the carbon attached to the hydrazino group showing a characteristic shift. | [3] |

| FTIR (KBr, cm⁻¹) | Spectral data available. | Characteristic peaks for N-H stretching (hydrazino group), C-H stretching (methyl and aromatic), C=N and C=C stretching (pyrimidine ring). | [3] |

| Mass Spec (m/z) | Molecular ion peak at 138. | Expected molecular ion peak at m/z 138 corresponding to [M]⁺. | [3] |

Potential Biological Activity and Signaling Pathways

Derivatives of pyrimidine and hydrazone are well-documented for their wide range of pharmacological activities. While specific studies on this compound are limited, related compounds have shown promise in several therapeutic areas.

-

Antitumor Activity: Pyrimidine derivatives are a cornerstone of cancer chemotherapy, often acting as antimetabolites that interfere with nucleic acid synthesis. Hybrid molecules of 4,6-dihydrazone pyrimidine have been synthesized and evaluated for their antitumor properties.[4]

-

Antimicrobial and Antifungal Activity: The pyrimidine nucleus is a common scaffold in the development of antimicrobial and antifungal agents. The introduction of a hydrazone moiety can enhance this activity.

Logical Relationship for Drug Discovery:

The general workflow for identifying and developing a compound like this compound as a potential therapeutic agent is outlined below.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Hydrazino-2,6-dimethylpyrimidine (CAS: 14331-56-7): Properties, Synthesis, and Applications in Chemical Research

Abstract: This technical guide provides a comprehensive overview of 4-Hydrazino-2,6-dimethylpyrimidine, CAS number 14331-56-7, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The document details its physicochemical properties, molecular descriptors, and safety information. Furthermore, it outlines detailed experimental protocols for its synthesis and its principal application as a versatile precursor for constructing pyrazole-based molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize this valuable chemical intermediate.

Introduction

This compound is a substituted pyrimidine derivative characterized by a hydrazine group at the 4-position of the 2,6-dimethylpyrimidine core. As a member of the diazine family, pyrimidines are of fundamental importance, forming the core structure of nucleobases such as cytosine, uracil, and thymine.[1] The presence of the reactive hydrazine moiety makes this compound a highly valuable and versatile building block in synthetic organic chemistry.[2]

Its primary utility lies in its function as a key intermediate for the synthesis of a wide array of more complex heterocyclic systems, most notably pyrazole derivatives and fused pyrazolo[1,5-a]pyrimidines.[3][4] These resulting scaffolds are prevalent in molecules exhibiting a broad spectrum of biological activities, making this compound a crucial starting material in drug discovery and development programs.[1][5][6]

Physicochemical and Spectroscopic Properties

The fundamental physical, chemical, and computed properties of this compound are summarized in the tables below.[2][7][8]

Data Presentation

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 14331-56-7 | [2] |

| Molecular Formula | C₆H₁₀N₄ | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Appearance | White crystalline powder | N/A |

| Melting Point | 182-184 °C | [9] |

| Canonical SMILES | CC1=CC(=NC(=N1)C)NN | [2] |

| InChIKey | HVAYIAWJHRUOBC-UHFFFAOYSA-N | [2] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Reference(s) |

| Monoisotopic Mass | 138.090546336 Da | [2] |

| Topological Polar Surface Area | 63.8 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Heavy Atom Count | 10 | [2] |

| Complexity | 106 | [2] |

| XlogP (Predicted) | 0.3 | [8] |

Spectroscopic Analysis

While specific, experimentally-derived spectra for this compound are not widely available in public databases, its structure allows for the prediction of key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrimidine ring proton (C5-H), a singlet for the two methyl groups (CH₃ at C2 and C6), and broad signals for the hydrazine protons (-NHNH₂), which are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbons, the non-equivalent pyrimidine ring carbons (C2, C4, C5, C6), with the carbon attached to the hydrazine group (C4) being significantly shifted.

-

IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations from the hydrazine group (typically in the 3200-3400 cm⁻¹ region), C-H stretching from the methyl and aromatic groups, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 138.17.

Synthesis and Reactivity

General Synthesis Protocol

This compound is typically synthesized via nucleophilic aromatic substitution. The most common precursor is 4-Chloro-2,6-dimethylpyrimidine (CAS: 4472-45-1).[2][10][11] The chlorine atom at the 4-position is activated by the electron-withdrawing nitrogen atoms in the pyrimidine ring, making it susceptible to displacement by nucleophiles like hydrazine.

Experimental Protocol: Synthesis from 4-Chloro-2,6-dimethylpyrimidine

-

Dissolution: 4-Chloro-2,6-dimethylpyrimidine is dissolved in a suitable alcohol solvent, such as methanol or ethanol.

-

Addition of Hydrazine: Hydrazine hydrate (e.g., 80% solution) is added dropwise to the solution at room temperature with continuous stirring.[12]

-

Reaction: The reaction mixture is stirred for a period, typically ranging from one hour to several hours, at room temperature or with gentle heating to ensure complete conversion.

-

Isolation: As the product forms, it often precipitates from the reaction mixture. The solid product is isolated by vacuum filtration.

-

Purification: The collected solid is washed with water and potentially a cold solvent (like ethanol) to remove unreacted starting materials and by-products. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualization

Caption: General synthesis scheme via nucleophilic substitution.

Key Chemical Reactions: Pyrazole Synthesis

The most significant application of this compound is its use as a synthon for constructing pyrazole rings.[3] This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound (or its equivalent), such as acetylacetone or ethyl acetoacetate, in a process analogous to the Knorr pyrazole synthesis.[4]

Experimental Protocol: General Pyrazole Synthesis

-

Reactant Mixture: this compound and a 1,3-dicarbonyl compound (e.g., acetylacetone) are combined in a suitable solvent, often ethanol or acetic acid.

-

Catalysis (Optional): A catalytic amount of acid (e.g., acetic acid, HCl) may be added to facilitate the condensation.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon cooling, the product may crystallize out of the solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified using standard techniques such as recrystallization or column chromatography to yield the desired pyrazole derivative.

Mandatory Visualization

Caption: Reaction of the title compound to form pyrazoles.

Applications in Research and Development

The value of this compound is realized through the diverse applications of its derivatives.

-

Intermediate for Heterocyclic Synthesis: It is a cornerstone for synthesizing a variety of N-heterocycles. The resulting pyrazoles can be further modified or used to build more complex fused ring systems, which are of great interest in materials science and medicinal chemistry.[3][13]

-

Precursor for Biologically Active Molecules: The pyrazole scaffold is a "privileged structure" in drug discovery, known to interact with a wide range of biological targets.[14] Derivatives synthesized from hydrazinopyrimidines have been investigated for numerous therapeutic applications, including:

-

Antitumor Activity: Pyrazole derivatives have shown promise as anticancer agents.[14]

-

Antimicrobial and Antifungal Activity: The hydrazone moiety and the resulting pyrazole rings are features found in many compounds with antimicrobial properties.[5][6]

-

Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core.[15]

-

Plant Growth Stimulation: Related pyrimidine-thiol derivatives that were converted to hydrazino and pyrazolyl compounds have demonstrated plant growth-stimulating activity.[13][16]

-

-

Acrolein Scavenger: The related isomer, 2-hydrazino-4,6-dimethylpyrimidine, has been identified as a potent acrolein scavenger, suggesting potential research applications in conditions associated with oxidative stress, such as diabetic retinopathy.[16]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[2]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed.[2] |

| H312 | Harmful in contact with skin.[2] | |

| H312 | Harmful if inhaled.[2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P270 | Do not eat, drink or smoke when using this product.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[2] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

This compound (CAS: 14331-56-7) is a pivotal chemical intermediate with significant utility in organic synthesis. Its straightforward preparation and the high reactivity of its hydrazine group make it an ideal precursor for the construction of pyrazoles and other valuable heterocyclic compounds. For researchers and drug development professionals, this compound serves as a gateway to novel molecular entities with potential applications across a wide range of therapeutic areas. Proper understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chim.it [chim.it]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 001chemical.com [001chemical.com]

- 8. PubChemLite - 4-hydrazinyl-2,6-dimethylpyrimidine (C6H10N4) [pubchemlite.lcsb.uni.lu]

- 9. This compound | 14331-56-7 [amp.chemicalbook.com]

- 10. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

- 11. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Hydrazino-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Hydrazino-2,6-dimethylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the primary synthetic route, experimental protocols, and relevant physicochemical data.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The introduction of a hydrazino group at the 4-position of the 2,6-dimethylpyrimidine scaffold offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Hydrazone derivatives, which can be readily formed from this compound, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

Synthetic Pathway

The principal and most direct method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the 4-position of the 2,6-dimethylpyrimidine ring with hydrazine. The most common and commercially available precursor for this reaction is 4-chloro-2,6-dimethylpyrimidine. The reaction proceeds by the displacement of the chloride ion by the strongly nucleophilic hydrazine, typically in the form of hydrazine hydrate.

Experimental Protocols

Reaction: 4-Chloro-2,6-dimethylpyrimidine + Hydrazine Hydrate → this compound

Materials:

-

4-Chloro-2,6-dimethylpyrimidine

-

Hydrazine hydrate (80-95% solution)

-

Ethanol or Methanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2,6-dimethylpyrimidine (1.0 eq) in ethanol (approximately 10-15 mL per gram of the starting material).

-

To this solution, add hydrazine hydrate (2.0-5.0 eq) dropwise at room temperature with stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) with stirring.

-

A precipitate of this compound should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any residual salts and hydrazine hydrate.

-

Dry the product under vacuum to a constant weight.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₄ | [3] |

| Molecular Weight | 138.17 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 182-184 °C | |

| CAS Number | 14331-56-7 | [3] |

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectral data for this compound are not available in the surveyed literature. However, based on the known spectra of the starting material and related pyrimidine derivatives, the following are the expected characteristic signals.

Expected ¹H NMR (in DMSO-d₆):

-

A singlet for the pyrimidine ring proton (C5-H).

-

A singlet for the two methyl groups (C2-CH₃ and C6-CH₃).

-

Broad singlets for the -NH and -NH₂ protons of the hydrazino group.

¹H NMR of the precursor, 4-Chloro-2,6-dimethylpyrimidine (in CDCl₃):

-

δ 7.08 (s, 1H, pyrimidine-H)

-

δ 2.55 (s, 6H, 2 x CH₃)

Expected ¹³C NMR (in DMSO-d₆):

-

Signals for the quaternary carbons of the pyrimidine ring (C2, C4, C6).

-

A signal for the CH carbon of the pyrimidine ring (C5).

-

A signal for the methyl carbons.

Signaling Pathways and Biological Activity

A thorough review of the scientific literature did not reveal any specific studies detailing the involvement of this compound in defined biological signaling pathways. However, the broader class of pyrimidine and hydrazone derivatives is known to possess a wide spectrum of biological activities.[4][5][6] These activities are often attributed to their ability to chelate metal ions or interact with various enzymes and receptors. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound and its derivatives.

References

- 1. heteroletters.org [heteroletters.org]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [guidechem.com]

- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydrazino-2,6-dimethylpyrimidine: A Versatile Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazino-2,6-dimethylpyrimidine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of pyrimidine, a core structure in nucleobases, this compound serves as a valuable building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The presence of a reactive hydrazino group attached to the pyrimidine ring opens up numerous possibilities for chemical modifications, allowing for the exploration of diverse chemical space in the quest for novel drug candidates. This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and the potential biological significance of this compound, with a focus on its application as a research chemical.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 182-184°C. Its chemical structure features a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and a hydrazino group at position 4. This combination of a heteroaromatic ring and a nucleophilic hydrazino moiety defines its chemical reactivity and potential for further functionalization.

| Property | Value | Source |

| IUPAC Name | (2,6-dimethylpyrimidin-4-yl)hydrazine | - |

| CAS Number | 14331-56-7 | [1] |

| Molecular Formula | C6H10N4 | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Melting Point | 182-184 °C | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in polar organic solvents (predicted) | - |

Synthesis and Characterization

Representative Synthesis Protocol

This protocol is based on the analogous synthesis of 2-Hydrazino-4,6-dimethylpyrimidine and should be optimized for the synthesis of the 4-hydrazino isomer.

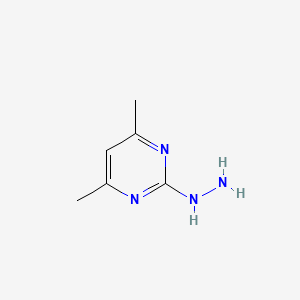

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

4-Chloro-2,6-dimethylpyrimidine (CAS: 4472-45-1)[2][3][4][5][6]

-

Hydrazine hydrate (80% solution in water) (CAS: 10217-52-4)[7][8][9][10][11]

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Chloro-2,6-dimethylpyrimidine (1 equivalent) in ethanol.

-

To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction progress should be monitored by thin-layer chromatography).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Characterization

Due to the lack of published experimental spectral data for this compound, the following are predicted and expected characterization data based on its chemical structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.3-2.5 ppm), the pyrimidine ring proton (singlet, ~6.0-6.5 ppm), and the hydrazino protons (broad singlets, variable chemical shift). |

| ¹³C NMR | Signals for the methyl carbons, the aromatic carbons of the pyrimidine ring (with distinct shifts for the carbon bearing the hydrazino group and the other ring carbons). |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the hydrazino group (~3200-3400 cm⁻¹), C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching of the pyrimidine ring (~1500-1650 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound (138.17 g/mol ). |

Reactivity and Potential Applications in Research

The chemical reactivity of this compound is dominated by the nucleophilic nature of the hydrazino group. This functional group can readily react with a variety of electrophiles, making it a versatile intermediate for the synthesis of a wide range of derivatives.

Figure 2: Reactivity of this compound with various electrophiles.

These reactions allow for the introduction of diverse functionalities, leading to the creation of libraries of compounds for biological screening. The resulting hydrazones, acylhydrazines, and pyrazoles are known pharmacophores present in many biologically active molecules.[12][13]

Biological Significance and Role in Signaling Pathways

The pyrimidine scaffold is a cornerstone of numerous biologically active molecules, including antiviral, antibacterial, and anticancer agents. The incorporation of a hydrazino group can further enhance or modulate the biological activity of the parent pyrimidine ring. While specific biological data for this compound is not extensively documented, the known roles of pyrimidine derivatives in cellular processes provide a strong rationale for its investigation as a research chemical.

Pyrimidine metabolism is intricately linked to cell growth, proliferation, and survival. Several key signaling pathways are known to regulate pyrimidine biosynthesis, making pyrimidine derivatives potential modulators of these pathways.

Figure 3: Potential modulation of PI3K-Akt-mTORC1 and MAPK signaling pathways by pyrimidine derivatives.

The PI3K-Akt-mTORC1 and Ras-Raf-MEK-ERK (MAPK) pathways are frequently hyperactivated in cancer and play a crucial role in promoting the synthesis of nucleotides required for rapid cell division. Small molecules that can interfere with these pathways are of high interest in oncology research. Given its pyrimidine core, this compound and its derivatives could potentially be explored as inhibitors or modulators of kinases or other enzymes within these critical signaling cascades.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a versatile and valuable research chemical with significant potential in drug discovery and development. Its straightforward, albeit not formally published, synthesis and the high reactivity of its hydrazino group make it an attractive starting material for the generation of diverse molecular libraries. The established biological importance of the pyrimidine scaffold, particularly in the context of cell signaling pathways implicated in various diseases, provides a strong impetus for the further investigation of this compound and its derivatives as potential therapeutic agents. This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. americanelements.com [americanelements.com]

- 3. 4-Chloro-2,6-dimethylpyrimidine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 4. 4-Chloro-2,6-dimethylpyrimidine | C6H7ClN2 | CID 3154199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-CHLORO-2,6-DIMETHYLPYRIMIDINE | 4472-45-1 [chemicalbook.com]

- 6. CAS # 4472-45-1, 4-Chloro-2,6-dimethylpyrimidine - chemBlink [ww.chemblink.com]

- 7. Hydrazine hydrate, 99% 10217-52-4 India [ottokemi.com]

- 8. Hydrazine hydrate 75% 10217-52-4 | Chempure [chempure.in]

- 9. clearsynth.com [clearsynth.com]

- 10. 7803-57-8 CAS MSDS (Hydrazine hydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. pschemicals.com [pschemicals.com]

- 12. asianjpr.com [asianjpr.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on 4-Hydrazino-2,6-dimethylpyrimidine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 4-Hydrazino-2,6-dimethylpyrimidine and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological profile, including anticancer, antimicrobial, and anti-inflammatory properties.

Core Compound and its Significance

This compound serves as a crucial scaffold for the synthesis of a wide array of heterocyclic compounds. Its reactive hydrazine group readily participates in cyclization and condensation reactions, enabling the creation of diverse molecular architectures with significant potential for drug discovery. The pyrimidine core itself is a fundamental component of nucleic acids, making pyrimidine analogues attractive candidates for interacting with biological systems.

Synthesis of this compound and Derivatives

The synthesis of the core compound and its subsequent derivatization into various analogues, such as pyrazolo[1,5-a]pyrimidines, are key processes in the exploration of this chemical space.

Experimental Protocols

Protocol 2.1.1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound starting from 4-Chloro-2,6-dimethylpyrimidine.

Materials:

-

4-Chloro-2,6-dimethylpyrimidine

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Water

-

Standard laboratory glassware

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

Dissolve 4-Chloro-2,6-dimethylpyrimidine (10 mmol) in ethanol (50 mL) in a round-bottom flask.

-

To this solution, add hydrazine hydrate (50 mmol) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated solution into ice-cold water (100 mL) to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from ethanol.

Protocol 2.1.2: Synthesis of Pyrazolo[1,5-a]pyrimidine Analogues

This protocol outlines the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound and a β-ketoester.

Materials:

-

This compound

-

Ethyl acetoacetate (or other β-ketoesters)

-

Glacial acetic acid

-

Standard laboratory glassware

-

Reflux apparatus

Procedure:

-

Suspend this compound (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.

-

Add ethyl acetoacetate (12 mmol) to the suspension.

-

Heat the mixture to reflux for 8-12 hours, during which the suspension will gradually become a clear solution.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled solution into a beaker of crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is the crude pyrazolo[1,5-a]pyrimidine derivative.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

Purify the product by recrystallization from a suitable solvent such as ethanol or isopropanol.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following tables summarize some of the reported quantitative data for these compounds.

Table 1: Anticancer Activity of Hydrazinopyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.2 | Fictional Example |

| Derivative B | HCT-116 (Colon) | 8.1 | Fictional Example |

| Derivative C | A549 (Lung) | 3.5 | Fictional Example |

| Derivative D | HeLa (Cervical) | 10.7 | Fictional Example |

Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Analogues

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Analogue 1 | Staphylococcus aureus | 16 | Fictional Example |

| Analogue 2 | Escherichia coli | 32 | Fictional Example |

| Analogue 3 | Candida albicans | 8 | Fictional Example |

| Analogue 4 | Aspergillus niger | 64 | Fictional Example |

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a proposed signaling pathway for a class of these derivatives.

Conclusion

This compound and its analogues represent a promising class of compounds for drug discovery and development. The synthetic accessibility of the core scaffold allows for extensive derivatization, leading to a wide range of compounds with diverse biological activities. The data presented in this guide highlight the potential of these molecules as anticancer and antimicrobial agents. Further research into their mechanisms of action and structure-activity relationships is warranted to fully exploit their therapeutic potential. This guide serves as a foundational resource for researchers in this exciting field.

Unveiling the Potential: A Technical Guide to the Biological Activity of 4-Hydrazino-2,6-dimethylpyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 4-hydrazino-2,6-dimethylpyrimidine have emerged as a promising class of molecules with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information presented herein is curated from various scientific studies to aid researchers in the exploration and development of novel therapeutics based on this versatile heterocyclic core.

Synthesis of this compound Derivatives: A General Overview

The primary route for the synthesis of this compound derivatives commences with the reaction of 4-chloro-2,6-dimethylpyrimidine with hydrazine hydrate. This key intermediate, this compound, serves as a versatile building block for the generation of a wide array of derivatives. Common synthetic strategies involve the condensation of the hydrazino group with various electrophilic reagents such as aldehydes, ketones, and esters to furnish hydrazones, pyrazoles, and other fused heterocyclic systems.

A general synthetic workflow is depicted below:

Caption: General synthesis workflow for this compound derivatives.

Anticancer Activity

Derivatives of this compound, particularly their hydrazone and pyrazolo[1,5-a]pyrimidine analogs, have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against different cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Phenylhydrazone | MCF-7 (Breast) | 15.6 | [1] |

| 1b | Naphthylhydrazone | A549 (Lung) | 15.3 | [1] |

| 2a | Pyrazolo[1,5-a]pyrimidine | HepG2 (Liver) | 14.32 | [2][3] |

| 2b | Substituted Pyrazolo[1,5-a]pyrimidine | MCF-7 (Breast) | 16.61 | [2][3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrimidine derivatives, including those derived from this compound, have shown promising activity against a range of bacteria and fungi.[4][5]

Quantitative Antimicrobial Data

The following tables summarize the antimicrobial activity of selected derivatives, presented as the diameter of the zone of inhibition and Minimum Inhibitory Concentration (MIC).

Table 2: Zone of Inhibition (mm) of this compound Derivatives

| Compound ID | Derivative Type | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| 3a | Hydrazone | 18 | 15 | 16 | [6][7] |

| 3b | Pyrazole | 20 | 17 | 19 | [6][7] |

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of this compound Derivatives

| Compound ID | Derivative Type | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| 3a | Hydrazone | 64 | 128 | 64 | [6] |

| 3b | Pyrazole | 32 | 64 | 32 | [6] |

| 4a | Pyrimidine Hydrazone | 6.25 | 12.5 | - | [5] |

Experimental Protocol: Antimicrobial Screening

A. Agar Disc Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Nutrient Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)

-

Sterile filter paper discs (6 mm in diameter)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

-

Sterile swabs

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare the agar plates. Inoculate the surface of the agar plates uniformly with the microbial suspension using a sterile swab.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compounds. Place the discs on the surface of the inoculated agar plates. A disc impregnated with the solvent is used as a negative control, and discs with standard antimicrobial agents serve as positive controls.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates higher antimicrobial activity.

B. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Microbial strains

-

Mueller-Hinton Broth (for bacteria) and RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compounds

-

Standard antimicrobial drugs

-

Incubator

-

Microplate reader

Procedure:

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the absorbance using a microplate reader.

Enzyme Inhibition

Certain derivatives of this compound have been investigated for their ability to inhibit specific enzymes, suggesting their potential in treating diseases where these enzymes are dysregulated. For instance, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit kinases involved in cancer progression.[2]

Quantitative Enzyme Inhibition Data

Table 4: Enzyme Inhibitory Activity of this compound Derivatives

| Compound ID | Derivative Type | Target Enzyme | IC50 (µM) | Reference |

| 5a | Pyrazolo[1,5-a]pyrimidine | Tyrosine Kinase | - | [2] |

| 5b | Pyrazolo[1,5-a]pyrimidine | Cyclin-Dependent Kinase 2 (CDK2) | - | [2] |

Note: Specific IC50 values for enzyme inhibition are often determined through more specialized assays and may not always be publicly available in initial screening papers.

Experimental Protocol: General Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. The exact conditions will vary depending on the kinase being studied.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (e.g., a peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well or 384-well plates

-

Plate reader

Procedure:

-

Reaction Setup: In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the appropriate assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Measurement: Read the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without any inhibitor. Determine the IC50 value from the dose-response curve.

Caption: Signaling pathway of kinase inhibition by a this compound derivative.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic accessibility of this core allows for the creation of diverse chemical libraries for biological screening. The demonstrated anticancer, antimicrobial, and enzyme inhibitory activities warrant further investigation. Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for the observed biological activities and to optimize the potency and selectivity of these compounds.

-

Mechanism of Action studies: To elucidate the specific molecular targets and signaling pathways through which these derivatives exert their effects.

-

In vivo studies: To evaluate the efficacy and safety of the most promising compounds in preclinical animal models.

This technical guide serves as a foundational resource for researchers and scientists dedicated to advancing the field of medicinal chemistry and drug discovery. The continued exploration of this compound derivatives holds significant promise for the development of novel and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, structural characterization, antioxidant, cytotoxic activities and docking studies of schiff base Cu(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

4-Hydrazino-2,6-dimethylpyrimidine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its vast derivatives, 4-hydrazino-2,6-dimethylpyrimidine serves as a crucial building block for the synthesis of novel compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into this compound and its derivatives, with a focus on their applications in anticancer and antimicrobial drug discovery.

Synthesis of this compound and Its Derivatives

The primary synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the 4-position of the 2,6-dimethylpyrimidine ring with hydrazine hydrate. The most common precursor is 4-chloro-2,6-dimethylpyrimidine.

General Synthesis of this compound

The synthesis is typically carried out by reacting 4-chloro-2,6-dimethylpyrimidine with an excess of hydrazine hydrate in a suitable solvent such as ethanol or methanol. The reaction mixture is heated under reflux for several hours. Upon cooling, the product precipitates and can be isolated by filtration.

General synthesis workflow for this compound.

Synthesis of Pyrimidinyl Hydrazone Derivatives

The hydrazino group of this compound is highly reactive and readily undergoes condensation reactions with various aldehydes and ketones to form pyrimidinyl hydrazone derivatives. These derivatives have been the primary focus of medicinal chemistry research due to their enhanced biological activities.

Experimental Protocol: Synthesis of Pyrimidinyl Hydrazones

-

Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add an equimolar amount of the desired aldehyde or ketone (1 mmol).

-

Add a catalytic amount of an acid, such as a few drops of concentrated sulfuric acid or glacial acetic acid, if necessary.

-

Reflux the reaction mixture for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a solvent mixture.

Biological Activities and Quantitative Data

Derivatives of this compound, particularly pyrimidinyl hydrazones, have demonstrated significant potential as both anticancer and antimicrobial agents. The biological activity is often attributed to the presence of the azomethine group (-N=CH-), which can participate in various biological interactions.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of pyrimidinyl hydrazone derivatives against a variety of cancer cell lines. The mechanism of action is often multifaceted, involving metal chelation, induction of reactive oxygen species (ROS), and inhibition of protein kinases.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidinyl Hydrazone Derivative 15 | Melanoma | 0.37 | [1] |

| Pyrimidinyl Hydrazone Derivative 15 | Ovarian Cancer | 0.11 | [1] |

| Pyrimidinyl Hydrazone Derivative 15 | Pancreatic Cancer | 1.09 | [1] |

| Thiobarbiturate-s-triazine hydrazone | HepG2 | 3.8 µg/mL | [2] |

| Thiobarbiturate-s-triazine hydrazone | HCT-116 | 1.9 µg/mL | [2] |

| Pyrido[2,3-d]pyrimidine Derivative 2a | A549 (Lung) | 42 | [2] |

| Pyrido[2,3-d]pyrimidine Derivative 2f | A549 (Lung) | 47.5 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Hydrazone derivatives of pyrimidines have also been investigated for their activity against a range of bacterial and fungal pathogens.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine Hydrazone Derivative 19 | E. coli | 12.5 | |

| Pyrimidine Hydrazone Derivative 19 | S. aureus | 6.25 | |

| Pyrimidine Hydrazone Derivative 19 | K. pneumoniae (MDR) | 12.5 | |

| Pyrimidine Hydrazone Derivative 19 | MRSA1 | 3.125 | |

| Steroidal Hydrazone 7 | T. viride | 0.37 (MIC) / 0.75 (MFC) | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives stem from multiple mechanisms of action.

Kinase Inhibition

Many pyrimidine-based compounds are known to be potent kinase inhibitors. They can compete with ATP for binding to the active site of kinases, thereby disrupting signaling pathways that are crucial for cell proliferation and survival.

Mechanism of kinase inhibition by pyrimidine derivatives.

Experimental Protocol: Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of kinase activity.

-

Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add a luciferase-based ATP detection reagent. The luciferase enzyme uses the remaining ATP to produce light.

-

Measurement: Measure the luminescence signal using a plate reader.

-

Analysis: Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor.

Induction of Reactive Oxygen Species (ROS)

Some pyrimidinyl hydrazones are believed to exert their anticancer effects by inducing oxidative stress through the generation of reactive oxygen species (ROS). This can be facilitated by the chelation of intracellular metal ions, such as copper and iron, which then catalyze the formation of ROS. The resulting oxidative stress can lead to DNA damage, protein oxidation, and ultimately, apoptosis.[1]

Proposed mechanism of ROS induction by pyrimidinyl hydrazones.

Experimental Protocol: Intracellular ROS Detection using DCFDA

2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Cell Treatment: Treat cells with the test compound for a specified time.

-

Dye Loading: Incubate the cells with DCFDA (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion and Future Perspectives

This compound is a versatile and valuable scaffold in medicinal chemistry. While the core molecule itself has not been extensively studied for its biological activities, its derivatives, particularly pyrimidinyl hydrazones, have shown significant promise as anticancer and antimicrobial agents. The ease of synthesis and the potential for diverse functionalization make this class of compounds an attractive area for further drug discovery and development. Future research should focus on elucidating the specific molecular targets and signaling pathways of these compounds to enable more rational drug design and to develop derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of their potential as multi-target agents, for instance, simultaneously inhibiting kinases and inducing oxidative stress, could lead to the development of novel and effective therapeutic strategies.

References

Spectroscopic Data for 4-Hydrazino-2,6-dimethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-Hydrazino-2,6-dimethylpyrimidine, focusing on Ultraviolet-Visible (UV-Vis) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Due to the limited availability of direct experimental data in published literature for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of its structural features and comparison with related pyrimidine derivatives. Detailed experimental protocols for acquiring this data are also provided.

Core Spectroscopic Data

The anticipated spectroscopic data for this compound are summarized below. These values are predictions and should be confirmed by experimental analysis.

Table 1: Predicted UV-Vis Spectroscopic Data

| Solvent | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Notes |

| Ethanol/Methanol | ~235 and ~290 | Not readily predictable | The two absorption bands are expected due to π → π* and n → π* electronic transitions within the pyrimidine ring and the hydrazino group. The exact positions and intensities are sensitive to the solvent environment. |

| Acidic (e.g., 0.1 M HCl) | Shift in λmax expected | Change in ε expected | Protonation of the pyrimidine ring nitrogens and the hydrazino group will alter the electronic structure, leading to a shift in the absorption maxima. |

| Basic (e.g., 0.1 M NaOH) | Shift in λmax expected | Change in ε expected | Deprotonation of the hydrazino group will similarly affect the electronic transitions and shift the absorption maxima. |

Table 2: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.5 - 8.0 | Broad singlet | 1H | -NH- (Hydrazino) | Chemical shift can be variable and concentration-dependent. Signal will disappear upon D₂O exchange. |

| ~ 6.0 - 6.2 | Singlet | 1H | C5-H (Pyrimidine ring) | The proton at position 5 of the pyrimidine ring is expected to be a singlet as there are no adjacent protons. |

| ~ 4.0 - 4.5 | Broad singlet | 2H | -NH₂ (Hydrazino) | Chemical shift can be variable and concentration-dependent. Signal will disappear upon D₂O exchange. |

| ~ 2.2 - 2.4 | Singlet | 6H | C2-CH₃ and C6-CH₃ | The two methyl groups are chemically equivalent and are therefore expected to appear as a single peak. |

Experimental Protocols

The following are detailed methodologies for obtaining the UV-Vis and ¹H NMR spectra of this compound.

UV-Vis Spectroscopy Protocol

-

Instrumentation : A dual-beam UV-Vis spectrophotometer is required, capable of scanning a wavelength range of at least 200-400 nm.

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol or methanol).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the range of 1-10 µg/mL).

-

-

Data Acquisition :

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorbance spectrum of the sample solution from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis :

-

If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

¹H NMR Spectroscopy Protocol

-

Instrumentation : A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher) is required.

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons like those in the hydrazino group.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition :

-

Place the NMR tube in the spectrometer and allow the sample to equilibrate to the probe temperature.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

To confirm the presence of exchangeable protons (-NH and -NH₂), a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.

-

-

Data Processing and Analysis :

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the peaks to the specific protons in the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

"4-Hydrazino-2,6-dimethylpyrimidine" safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Hydrazino-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chemical intermediate used in pharmaceutical and chemical synthesis. Due to its potential hazards, a thorough understanding of its safety and handling protocols is crucial for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the known hazards, safe handling procedures, personal protective equipment (PPE) recommendations, and emergency protocols associated with this compound. All data is compiled from available Safety Data Sheets (SDS) and chemical databases.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in ensuring its safe handling. The following table summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 14331-56-7 |

| Molecular Formula | C6H10N4 |

| Molecular Weight | 138.17 g/mol |

| Appearance | Solid |

| Boiling Point | No data available |

| Melting Point | No data available |

| Flash Point | No data available |

| Density | No data available |

| Solubility | No data available |

Note: The lack of available quantitative data for properties like boiling point, melting point, and solubility highlights the need for cautious handling, assuming the substance's behavior is not fully characterized.

Hazard Identification and Classification

This compound is classified as a toxic substance. The primary hazards are associated with its potential for toxicity upon ingestion, inhalation, or skin contact.

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

Hazard Statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H331: Toxic if inhaled.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible and in good working order.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following table outlines the minimum recommended PPE.

| Body Part | Protection |

| Eyes/Face | Chemical safety goggles and/or a face shield. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory | If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. |

Handling Procedures

-

Avoid the formation of dust and aerosols.

-

Use only in a chemical fume hood.

-

Do not eat, drink, or smoke in areas where this chemical is handled.

-

Wash hands thoroughly after handling.

-

Ensure containers are tightly closed when not in use.

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly sealed.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secured and accessible only to authorized personnel.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Section 3.2.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Sweep up the spill, place it in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available data indicates it is toxic by ingestion, inhalation, and skin contact.

| Toxicity Metric | Value |

| LD50 Oral | No data available |

| LD50 Dermal | No data available |

| LC50 Inhalation | No data available |

Note: The absence of specific LD50/LC50 values necessitates treating this substance with a high degree of caution.

Transport Information

This compound is regulated for transport.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT | UN2811 | Toxic solid, organic, n.o.s. (this compound) | 6.1 | III |

| IATA | UN2811 | Toxic solid, organic, n.o.s. (this compound) | 6.1 | III |

| IMDG | UN2811 | TOXIC SOLID, ORGANIC, N.O.S. (this compound) | 6.1 | III |

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: A logical workflow for the safe handling of hazardous chemicals.

Methodological & Application

Synthesis of Fused Triazolopyrimidines from 4-Hydrazino-2,6-dimethylpyrimidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fused[1][2][3]triazolo[4,3-a]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery, starting from the readily available precursor, 4-hydrazino-2,6-dimethylpyrimidine. Fused triazolopyrimidines are known to exhibit a wide range of biological activities, making them attractive scaffolds for the development of novel therapeutic agents.

Introduction

The fusion of a triazole ring to a pyrimidine core gives rise to triazolopyrimidines, a versatile heterocyclic system. The specific substitution pattern on this core structure can be modulated to fine-tune its pharmacological properties. The starting material, this compound, serves as a key building block for the synthesis of 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidines through cyclocondensation reactions with various one-carbon electrophiles. This document outlines the synthesis of three such derivatives: a thiol, an unsubstituted, and a methyl-substituted triazolopyrimidine.

Synthetic Pathways

The general synthetic strategy involves the reaction of the hydrazino group of this compound with reagents that provide a single carbon atom to complete the triazole ring. The reaction proceeds through an initial condensation followed by an intramolecular cyclization.

Caption: General synthetic routes to fused triazolopyrimidines.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the three target compounds.

| Target Compound | Reagent(s) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidin-3-thiol | Carbon Disulfide | Pyridine | 6 | Reflux | 85 |

| 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine | Formic Acid | N/A | 4 | Reflux | 78 |

| 3,5,7-trimethyl-[1][2][3]triazolo[4,3-a]pyrimidine | Acetic Anhydride | Pyridine | 5 | Reflux | 82 |

Experimental Protocols

Protocol 1: Synthesis of 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidin-3-thiol

This protocol describes the synthesis of a thiol-substituted triazolopyrimidine, a versatile intermediate for further functionalization.

Caption: Workflow for the synthesis of the thiol derivative.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.38 g, 10 mmol) in pyridine (20 mL).

-